molecular formula C63H98N18O13S B15093234 Sub-stance p

Sub-stance p

Cat. No.: B15093234
M. Wt: 1347.6 g/mol
InChI Key: ADNPLDHMAVUMIW-UHFFFAOYSA-N
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Description

Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family, primarily acting through the neurokinin-1 receptor (NK1R) . It plays critical roles in:

  • Pain Transmission: Mediates nociceptive signaling in the central and peripheral nervous systems .
  • Inflammation: Elevated in synovial fluid of rheumatoid arthritis patients and correlates with pain severity .
  • Bone Healing: Essential for callus formation and fracture repair via chondrocyte-mediated pathways .
  • Gastrointestinal Function: Modulates gastric motility and mucosal integrity; dysregulated in functional dyspepsia (FD) .
  • Stress and Emotional Regulation: Implicated in anxiety, depression, and ethanol dependence through interactions with hypothalamic orexin and endocannabinoid systems .

Properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPLDHMAVUMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sub-stance p can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is similar to SPPS but optimized for higher yields and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Chemical Stability and Degradation Kinetics

SP exhibits context-dependent stability:

  • Plasma Stability : Remains intact for hours due to slow enzymatic degradation .

  • Tissue Half-Life : Ranges from seconds to minutes, dictated by extracellular peptidases, cellular internalization, and receptor binding kinetics .

Table 1: Stability Parameters of Substance P

EnvironmentHalf-LifeKey Influencing Factors
Blood Plasma2–4 hoursLow peptidase activity
Peripheral Tissues<30 minutesNK1R binding, enzymatic cleavage
Synthetic SolutionsDayspH, temperature, preservatives

Degradation involves endopeptidases (e.g., neprilysin) cleaving SP at Gln6-Phe7 and Phe7-Phe8 residues, while dipeptidyl peptidase IV truncates the N-terminal .

Receptor Binding and Antagonism

SP activates neurokinin-1 receptors (NK1R) via a multi-step mechanism:

  • Ligand-Receptor Binding : SP binds extracellular loops of NK1R, inducing conformational changes .

  • Signal Transduction : G-protein coupling triggers phospholipase C activation, generating IP3 and diacylglycerol .

  • Receptor Trafficking :

    • GRK-mediated phosphorylation recruits β-arrestin, internalizing NK1R .

    • Acidic endosomal pH dephosphorylates receptors, enabling recycling .

Table 2: Pharmacological Modulation of NK1R

CompoundTypeIC50 (nM)Selectivity Profile
CP-96,345Nonpeptide1.2NK1 > NK2, NK3 by 10^4-fold
Substance PEndogenous0.8Binds NK1 exclusively

Competitive antagonists like CP-96,345 occupy the SP binding pocket without inducing receptor internalization .

Redox Interactions and Stability

SP contains oxidation-prone methionine (Met11) and cysteine residues:

  • Methionine Sulfoxidation : Reduces receptor affinity by 60% .

  • Disulfide Bridge Formation : Cys3-Cys6 stabilizes α-helical structure; reduction abolishes bioactivity .

Analytical Detection Methods

  • Mass Spectrometry : Quantifies SP via m/z 1347.6 ([M+H]+) with enzymatic digestion validation .

  • Radioligand Assays : [³H]-SP binding to NK1R membranes (Kd = 0.5 nM) .

This mechanistic profile positions SP as a critical mediator in nociception, neurogenic inflammation, and immune cell trafficking, with therapeutic targeting requiring precise modulation of its chemical reactivity .

Scientific Research Applications

Sub-stance p has numerous scientific research applications:

Mechanism of Action

Sub-stance p exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding, this compound activates intracellular signaling pathways, leading to the release of pro-inflammatory cytokines and modulation of pain signals. This interaction plays a crucial role in nociception, inflammation, and immune responses .

Comparison with Similar Compounds

Corticotropin-Releasing Factor (CRF)

Parameter Substance P CRF
Receptor NK1R (TACR1) CRF1/CRF2 receptors
Primary Role Pain, inflammation, stress-induced analgesia HPA axis activation, stress response
Therapeutic Target Arthritis, chronic pain, bone healing Anxiety, depression, addiction
Key Finding TACR1 genotypes predict alcohol dependence severity CRF antagonists reduce stress-related behaviors

Contrast: While both modulate stress, Substance P directly influences nociception and peripheral inflammation, whereas CRF primarily regulates systemic stress responses via glucocorticoid release .

Vasoactive Intestinal Peptide (VIP)

Parameter Substance P VIP
Receptor NK1R VPAC1/VPAC2 receptors
GI Function Promotes gastric inflammation; elevated in FD models Enhances mucosal secretion and motility
Inflammation Pro-inflammatory; correlates with arthritis severity Anti-inflammatory; reduces cytokine release
Therapeutic Target FD, arthritis Inflammatory bowel disease (IBD)

Contrast : Substance P exacerbates inflammation and pain, while VIP often counteracts these effects, highlighting opposing roles in gastrointestinal homeostasis .

Orexin-A

Parameter Substance P Orexin-A
Receptor NK1R OX1/OX2 receptors
Pain Modulation Mediates stress-induced analgesia via NK1R-mGlu5-CB1 cascade Activates descending pain inhibitory pathways
Stress Response Enhances ethanol drinking in stress Promotes arousal and stress coping
Therapeutic Target Chronic pain, addiction Insomnia, addiction

Synergy: Orexin-A and Substance P co-activate endocannabinoid retrograde signaling in the ventrolateral periaqueductal gray (vlPAG) to suppress pain during stress .

Neuropeptide S (NPS)

Parameter Substance P Neuropeptide S
Receptor NK1R NPSR
Stress-Induced Analgesia Requires NK1R-mGlu5-CB1 interaction Initiates orexin-A-Substance P cascade
Behavioral Role Promotes anxiety-like behaviors Reduces anxiety, enhances wakefulness
Therapeutic Target Anxiety disorders, chronic pain Anxiety, PTSD

Interaction : NPS triggers a sequential pathway involving Substance P to mediate stress-induced analgesia, illustrating cross-neuropeptide regulatory mechanisms .

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